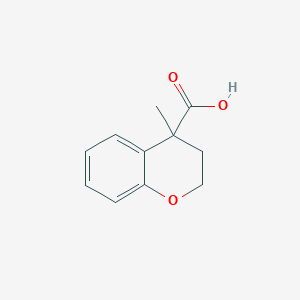

4-Methyl-4-chromanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydrochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVLDCFXFKBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113967-26-3 | |

| Record name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Methyl-4-chromanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for 4-Methyl-4-chromanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis section details a robust protocol involving an intramolecular Michael addition. The characterization section provides a comprehensive overview of the expected spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. This document serves as a practical resource for researchers engaged in the synthesis and analysis of novel chroman derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. A plausible and efficient approach involves the intramolecular cyclization of a precursor molecule, which can be synthesized from a substituted phenol. The proposed pathway leverages a base-catalyzed intramolecular Michael addition, a reliable method for forming the chroman ring system.[1][2]

The overall proposed reaction scheme is as follows:

-

Alkylation of Phenol: 2-Hydroxybenzyl alcohol is reacted with 3-chloro-2-methylpropanoic acid under basic conditions to form the ether intermediate, 2-(((2-hydroxybenzyl)oxy)methyl)-2-methylpropanoic acid.

-

Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization (a variation of an oxa-Pictet-Spengler reaction) to yield the target molecule, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related chromanone and chroman structures.[1][3][4]

Synthesis of the Ether Intermediate

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add 2-hydroxybenzyl alcohol (1.0 equivalent) dropwise at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of 3-chloro-2-methylpropanoic acid (1.1 equivalents) in anhydrous THF dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench carefully with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether intermediate.

Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the purified ether intermediate (1.0 equivalent) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

-

Heating: Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the cyclization via TLC.

-

Work-up: Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The final product can be purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. The most prominent peaks are due to the carboxylic acid group.[5][6]

-

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

-

C=O Stretch: A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C-O Stretch: A peak corresponding to the ether C-O stretch within the chroman ring is expected in the 1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methyl, and carboxylic acid protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[6][7] The aromatic protons will resonate in the range of 6.8-7.5 ppm. The methylene protons of the chroman ring will likely appear as complex multiplets, and the methyl group protons will be a singlet at approximately 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 170-185 ppm.[7][8] Aromatic carbons will appear between 115-160 ppm. The quaternary carbon at position 4 will be in the 40-50 ppm range, and the methyl carbon will be observed in the upfield region, around 20-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₃), the expected molecular weight is 192.21 g/mol .

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. In negative ion mode, an abundant [M-H]⁻ peak is expected.[9]

-

Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) and the subsequent loss of carbon monoxide (CO, 28 amu).[5]

Data Presentation

The following tables summarize the expected quantitative data for this compound.

Table 1: Physical and Yield Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Yield | Dependent on reaction optimization |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 12.0 | br s | 1H | -COOH |

| ~6.8 - 7.4 | m | 4H | Aromatic protons |

| ~4.2 - 4.5 | m | 2H | -O-CH₂- |

| ~2.2 - 2.5 | m | 2H | -CH₂-C(CH₃)- |

| ~1.5 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~175 - 180 | -COOH |

| ~155 | Ar-C-O |

| ~120 - 130 | Aromatic CH |

| ~117 | Aromatic CH |

| ~65 | -O-CH₂- |

| ~45 | -C(CH₃)(COOH)- |

| ~35 | -CH₂-C(CH₃)- |

| ~25 | -CH₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1200-1250 | Strong | C-O stretch (Ether) |

Mandatory Visualizations

References

- 1. Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]

- 4. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 4-Methyl-4-chromanecarboxylic acid. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this document extrapolates expected spectral features based on the known characteristics of the chroman scaffold and the carboxylic acid functional group. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of novel chroman derivatives.

Introduction

Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are significant heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. The chroman-4-one substructure, in particular, is a key component in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The introduction of a carboxylic acid group at the 4-position, along with a methyl group, is anticipated to modulate the physicochemical and biological properties of the chroman ring system. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving such novel compounds. This guide outlines the expected NMR, IR, and MS spectral data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data:

The expected proton NMR chemical shifts (δ) in a solvent like CDCl₃ or DMSO-d₆ are summarized in the table below. The protons on the chroman ring system and the substituents will have characteristic signals.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | This proton is acidic and its signal is often broad. Its presence can be confirmed by D₂O exchange, which would cause the signal to disappear[7]. |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 6.8 - 7.5 | Multiplets | The exact shifts and coupling patterns will depend on the substitution pattern of the aromatic ring. |

| Methylene Protons (-OCH₂) | ~4.2 | Multiplet | These are the protons at the C-2 position of the chroman ring. |

| Methylene Protons (-CH₂) | ~2.0 - 2.5 | Multiplet | These are the protons at the C-3 position of the chroman ring. |

| Methyl Protons (-CH₃) | ~1.5 | Singlet | The methyl group at the C-4 position would appear as a singlet as it has no adjacent protons. |

Expected ¹³C NMR Data:

The anticipated carbon-13 NMR chemical shifts are presented below.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded[8]. |

| Aromatic Carbons | 115 - 160 | The aromatic carbons will have distinct signals depending on their electronic environment. |

| Quaternary Carbon (C-4) | 40 - 50 | The carbon atom bearing the methyl and carboxylic acid groups. |

| Methylene Carbon (-OCH₂) | ~65 | The carbon at the C-2 position. |

| Methylene Carbon (-CH₂) | ~30 | The carbon at the C-3 position. |

| Methyl Carbon (-CH₃) | ~25 | The methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the chroman structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[6]. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong and sharp peak[6]. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-O-C Stretch (Ether) | 1000 - 1300 | Strong | Characteristic of the ether linkage in the chroman ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂O₃), the expected molecular weight is 208.21 g/mol .

Expected MS Data:

-

Molecular Ion Peak (M⁺): An ion at m/z = 208 would be expected, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for chroman derivatives involve the cleavage of the heterocyclic ring. For a carboxylic acid, a common fragmentation is the loss of the carboxyl group (a loss of 45 Da, [M-COOH]⁺) or water (a loss of 18 Da, [M-H₂O]⁺). The fragmentation of the chroman ring can also lead to characteristic ions[3][9].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above for a solid organic compound like this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the ESI source via a syringe pump.

Data Acquisition (for EI):

-

A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe.

-

The sample is heated under vacuum to promote volatilization, and the resulting gas-phase molecules are ionized by a beam of electrons.

-

The resulting ions are then separated by the mass analyzer and detected.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data, derived from the well-established spectral properties of the chroman and carboxylic acid functionalities, offer a solid foundation for researchers to identify and confirm the structure of this and related novel compounds. The provided experimental protocols represent standard methodologies for obtaining high-quality spectroscopic data, essential for rigorous scientific investigation in the fields of medicinal chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. sciepub.com [sciepub.com]

physical and chemical properties of 4-Methyl-4-chromanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-chromanecarboxylic acid, with the Chemical Abstracts Service (CAS) registry number 113967-26-3, is a heterocyclic organic compound belonging to the chromane family. Chromanes, characterized by a dihydropyran ring fused to a benzene ring, are prevalent scaffolds in a variety of biologically active molecules and natural products. The presence of a carboxylic acid group and a methyl group at the 4-position of the chromane structure suggests potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted data and information from related chromane derivatives to serve as a valuable resource for researchers.

Core Properties of this compound

The fundamental properties of this compound are summarized below. It is important to note that most of the quantitative data are predicted values from computational models due to the scarcity of published experimental results.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | - |

| Synonyms | This compound, 4-methylchromane-4-carboxylic acid | - |

| CAS Number | 113967-26-3 | |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Predicted XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

| Predicted pKa | ~4-5 (Typical for carboxylic acids) | General Knowledge |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, methanol, ethanol; sparingly soluble in water. | General Knowledge |

| Physical State | Likely a solid at room temperature. | General Knowledge |

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following protocols are proposed based on established methods for the synthesis and characterization of structurally related chromane and carboxylic acid derivatives.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Friedel-Crafts Alkylation

-

Objective: To form the carbon skeleton by reacting phenol with methacrylic acid.

-

Protocol: To a cooled (0 °C) solution of phenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). Slowly add methacrylic acid dropwise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product, 3-(2-hydroxyphenyl)-2-methylpropanoic acid, is then purified by recrystallization or column chromatography.

-

-

Step 2: Intramolecular Cyclization

-

Objective: To form the chromanone ring.

-

Protocol: The intermediate from Step 1 is treated with a dehydrating/cyclizing agent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a common choice. The reaction mixture is heated to promote cyclization. After completion, the mixture is poured into ice water, and the resulting precipitate (4-Methylchroman-4-one) is filtered, washed, and dried.

-

-

Step 3: Formation of Cyanohydrin/Nitrile

-

Objective: To introduce the carboxylic acid precursor at the 4-position.

-

Protocol: The 4-Methylchroman-4-one is reacted with a source of cyanide, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂), to form the corresponding cyanohydrin. Alternatively, a Strecker-type reaction could be employed.

-

-

Step 4: Hydrolysis

-

Objective: To convert the nitrile group to a carboxylic acid.

-

Protocol: The resulting cyano intermediate is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. For basic hydrolysis, it is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification. The final product, this compound, is then isolated by extraction and purified by recrystallization.

-

Proposed Analytical and Characterization Workflow

Caption: Proposed workflow for the analysis and characterization of this compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (around 6.8-7.5 ppm), protons of the dihydropyran ring (CH₂ groups, likely in the 2.0-4.5 ppm range), the methyl group protons (singlet, around 1.5 ppm), and a broad singlet for the carboxylic acid proton (downfield, >10 ppm).

-

¹³C NMR: Expected signals would include aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the quaternary carbon at the 4-position, and the carbons of the dihydropyran ring and the methyl group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong, sharp C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹. C-O stretching and aromatic C-H and C=C stretching bands would also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound (192.21 g/mol ). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition (C₁₁H₁₂O₃). Fragmentation patterns would provide further structural information. Predicted collision cross-section values can aid in identification.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC would be used to determine the purity of the synthesized compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point.

-

-

Melting Point Determination:

-

The melting point of the purified solid would be determined using a standard melting point apparatus to assess its purity.

-

-

Solubility Studies:

-

The solubility of the compound would be qualitatively and quantitatively assessed in a range of aqueous and organic solvents.

-

-

pKa Determination:

-

The acid dissociation constant (pKa) could be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values.

-

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader classes of chromanone and chromone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] For instance, some chromanone derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a role in modulating inflammatory pathways.

Given the structural features of this compound, it could be a candidate for screening in various biological assays, including:

-

Anticancer assays: Evaluating its cytotoxicity against various cancer cell lines.

-

Antimicrobial assays: Testing its activity against a panel of bacteria and fungi.

-

Anti-inflammatory assays: Investigating its ability to inhibit inflammatory enzymes like COX or lipoxygenase (LOX).

A hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the arachidonic acid cascade, which is central to inflammation.

Caption: Hypothetical modulation of the arachidonic acid pathway by this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its physical and chemical properties are currently scarce, this guide provides a solid foundation for researchers by consolidating predicted data and proposing robust experimental protocols for its synthesis and characterization. The structural similarity to other biologically active chromanes suggests that this compound may possess interesting pharmacological properties, warranting its inclusion in future screening and drug development programs. The workflows and methodologies outlined herein are intended to facilitate and guide such research endeavors.

References

The Multifaceted Biological Activities of 4-Methyl-4-chromanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its numerous derivatives, those containing a 4-methyl-4-carboxylic acid moiety are emerging as a promising class of therapeutic agents. This in-depth technical guide explores the diverse biological activities of 4-Methyl-4-chromanecarboxylic acid derivatives and their analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Overview of Biological Activities

Derivatives of this compound and the structurally related 4-methylcoumarins have demonstrated a broad spectrum of biological effects, positioning them as attractive candidates for drug discovery programs. The primary activities investigated include:

-

Anticancer Activity: These compounds have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

-

ROCK Inhibition: Certain derivatives have been identified as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell shape, motility, and smooth muscle contraction.

-

Neuroprotective Effects: These molecules exhibit protective effects in models of neurodegenerative diseases, often through the modulation of critical neuronal signaling pathways.

-

Antioxidant Properties: The chroman ring system is known for its antioxidant potential, and these derivatives are no exception, demonstrating the ability to scavenge free radicals and reduce oxidative stress.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives and their analogues has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for their anticancer and ROCK inhibitory activities.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 7,8-dihydroxy-3-n-decyl-4-methylcoumarin | K562 (Chronic Myelogenous Leukemia) | 42.4 |

| LS180 (Colon Adenocarcinoma) | 25.2 | |

| MCF-7 (Breast Adenocarcinoma) | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 | 32.7 |

| LS180 | 45.8 | |

| MCF-7 | 41.3 |

Table 2: ROCK2 Inhibitory Activity of (S)-6-methoxy-chroman-3-carboxylic acid Derivatives

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | 68 | 3 | 22.7 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[4]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][5]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

In Vitro ROCK2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ROCK2 enzyme.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the enzyme's activity. A luminiscent signal is generated from the conversion of ADP to ATP and subsequent luciferase-luciferin reaction.

Procedure:

-

Reagent Preparation: Dilute the ROCK2 enzyme, substrate (e.g., a specific peptide), ATP, and test inhibitors in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (or DMSO as a control), 2 µl of the diluted enzyme, and 2 µl of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement: Record the luminescence signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is proportional to the antioxidant capacity of the sample.

Procedure:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

-

Reaction Mixture: Mix a small volume of the sample (or standard) with the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue solution at a wavelength of 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, such as ferrous sulfate or Trolox.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

ROCK Inhibition Signaling Pathway

Certain chroman carboxylic acid derivatives act as inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in the regulation of the actin cytoskeleton.

Caption: ROCK signaling pathway and its inhibition by a chroman derivative.

Neuroprotective TRKB-CREB-BDNF Signaling Pathway

Coumarin derivatives have been shown to exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.

Caption: Neuroprotective signaling pathway activated by coumarin derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of novel compounds.

Caption: General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This compound derivatives and their analogues represent a versatile scaffold with significant potential for the development of novel therapeutics. Their demonstrated activities against cancer, in ROCK-mediated processes, and in neuroprotection, coupled with their antioxidant properties, make them a compelling area for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds, paving the way for their potential clinical translation.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Discovery and History of Chromanecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanecarboxylic acids, a class of heterocyclic compounds featuring a chromane core with a carboxylic acid substituent, have garnered significant attention in the fields of medicinal chemistry and drug development. Their structural resemblance to the chromanol ring of vitamin E and their presence in various natural products have made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of chromanecarboxylic acids, with a focus on their potential as modulators of key signaling pathways.

Discovery and History

The history of chromanecarboxylic acids is closely intertwined with the study of natural products and the development of synthetic antioxidants. While the broader chromane and chromone scaffolds are found abundantly in nature, the specific discovery of a naturally occurring chromanecarboxylic acid is not well-documented in early literature.[1] The focus has largely been on synthetic derivatives, driven by the quest for compounds with potent biological activities.

A pivotal moment in the history of synthetic chromanecarboxylic acids was the development of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 1974.[2] Synthesized as a water-soluble analog of vitamin E, Trolox has become a cornerstone in antioxidant research, serving as a standard for measuring the antioxidant capacity of various substances. Its development spurred further investigation into the structure-activity relationships of chromanecarboxylic acids and their potential therapeutic applications.

Naturally occurring chromanols and chromenols, which share the core chromane structure, have been isolated from various sources, including plants, algae, and fungi.[3] Some of these natural products feature carboxylic acid moieties on their side chains, highlighting nature's use of this scaffold. For instance, δ-sargachromenol, found in algae of the Sargassaceae family, possesses a carboxylated side-chain.[3]

Synthetic Methodologies

The synthesis of chromanecarboxylic acids can be broadly categorized into methods involving the formation of the chromane ring system and subsequent functionalization, or the direct introduction of the carboxylic acid group.

Synthesis of 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid (Trolox)

A common synthetic route to Trolox involves the reaction of trimethylhydroquinone with an appropriate four-carbon building block.

Experimental Protocol: Synthesis of Trolox

-

Reaction Setup: A solution of trimethylhydroquinone in an appropriate solvent (e.g., dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, a Lewis acid catalyst (e.g., zinc chloride) and a suitable four-carbon electrophile, such as methyl methacrylate or methacrylic acid, are added.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure Trolox.

Synthesis of Chroman-2-carboxylic Acid Derivatives

Derivatives of chroman-2-carboxylic acid can be synthesized through various strategies, often starting from substituted phenols.

Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic Acid

This synthesis can be achieved starting from p-fluorophenol. The process typically involves a multi-step sequence:

-

Alkylation: p-Fluorophenol is first alkylated with a suitable three-carbon synthon to introduce the carbon framework for the pyran ring.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the chromanone ring. This is often achieved under acidic conditions.

-

Introduction of the Carboxylic Acid Group: A carboxylic acid or its precursor is introduced at the 2-position of the chromanone.

-

Reduction: The ketone at the 4-position of the chromanone is reduced to a methylene group to afford the final chroman-2-carboxylic acid. This can be accomplished via catalytic hydrogenation.

Biological Activities and Quantitative Data

Chromanecarboxylic acids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize some of the reported quantitative data for various derivatives.

Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Chroman carboxamide analog 5k | MCF-7 (Breast) | 40.9 | [4] |

| Chroman carboxamide analog 5l | MCF-7 (Breast) | 41.1 | [4] |

| Apigenin analog 4i | HeLa (Cervical) | 40 | [4] |

| Apigenin analog 4i | HepG2 (Liver) | 40 | [4] |

| Apigenin analog 4i | A549 (Lung) | 223 | [4] |

| Apigenin analog 4i | MCF-7 (Breast) | 166 | [4] |

| Chromone-2-carboxamide 13 | OVCAR (Ovarian) | >10 | [5] |

| Chromone-2-carboxamide 13 | IGROV (Ovarian) | 0.9 | [5] |

Anti-inflammatory and Antioxidant Activity

| Compound/Derivative | Assay | IC50 (µM) or TEAC Value | Reference |

| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s ) | NF-κB Inhibition (LPS-stimulated RAW 264.7) | 18.2 | |

| 9'-carboxychromanol | COX-2 Inhibition | 6 | [6] |

| 13'-carboxychromanol | COX-2 Inhibition | 4 | [6] |

| Indole-based caffeic acid amide 3j | DPPH Radical Scavenging | 50.98 ± 1.05 | [7] |

| Indole-based caffeic acid amide 3m | DPPH Radical Scavenging | 67.64 ± 1.02 | [7] |

| Indole-based caffeic acid amide 3f | ABTS Radical Scavenging | 14.48 ± 0.68 | [7] |

| Indole-based caffeic acid amide 3m | ABTS Radical Scavenging | 14.92 ± 0.30 | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of chromanecarboxylic acids are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of some chromanecarboxylic acid derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by a chromanecarboxylic acid derivative.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. The antioxidant properties of chromanecarboxylic acids suggest a potential role in modulating MAPK signaling, as oxidative stress is a known activator of this pathway.

Caption: Putative modulation of the MAPK pathway by the antioxidant activity of a chromanecarboxylic acid.

Conclusion and Future Directions

Chromanecarboxylic acids represent a versatile and promising class of compounds with a rich history rooted in the development of antioxidants. Their diverse biological activities, including anticancer and anti-inflammatory effects, underscore their potential as lead structures in drug discovery. The ability of certain derivatives to modulate key signaling pathways like NF-κB highlights their therapeutic potential.

Future research in this area should focus on:

-

Exploration of Natural Sources: A more systematic investigation into natural sources for novel chromanecarboxylic acid structures.

-

Mechanism of Action Studies: Detailed elucidation of the molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of new derivatives to optimize potency and selectivity for specific biological targets.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies to evaluate the therapeutic potential and safety profiles of promising candidates.

The continued exploration of chromanecarboxylic acids holds significant promise for the development of new and effective treatments for a range of human diseases.

References

- 1. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11819H [pubs.rsc.org]

- 2. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of 4-Methyl-4-chromanecarboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Methyl-4-chromanecarboxylic acid, a novel small molecule with therapeutic potential. We delve into its structural properties, potential biological targets, and detailed computational methodologies for predicting its binding affinity and interaction dynamics. This document outlines a systematic approach, from initial target identification to the specifics of molecular docking, molecular dynamics simulations, and free energy calculations. Furthermore, it includes detailed experimental protocols for the validation of in silico findings, focusing on promising targets such as the 5-HT1B serotonin receptor and acetylcholinesterase. All quantitative data from simulated studies are presented in standardized tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the computational assessment and experimental validation of novel drug candidates.

Introduction to this compound

This compound belongs to the chromane class of heterocyclic compounds. The chromane scaffold is a common motif in a variety of biologically active molecules, both natural and synthetic. Derivatives of chromane have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of a carboxylic acid group at the 4-position, along with a methyl group, is anticipated to confer unique physicochemical properties that may influence its pharmacokinetic profile and target interactions.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| LogP | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Potential Biological Targets

Based on the structural similarity of the chromane core to known pharmacophores, two primary biological targets are hypothesized for this compound:

-

5-HT1B Serotonin Receptor: Chromene derivatives have been identified as ligands for serotonin receptors. The 5-HT1B receptor, in particular, is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it a compelling target for novel therapeutics.

-

Acetylcholinesterase (AChE): Coumarin and chromone derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

In Silico Modeling Workflow

A multi-step computational approach is proposed to investigate the interactions of this compound with its potential biological targets.

Ligand and Target Preparation

Prior to computational analysis, both the ligand (this compound) and the target proteins (5-HT1B receptor and AChE) must be meticulously prepared.

-

Ligand Preparation: The 3D structure of this compound can be generated using software like Avogadro or downloaded from chemical databases if available. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Target Preparation: Crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protonation states of ionizable residues are assigned based on the physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein. This technique provides initial insights into the binding mode and affinity.

Docking Protocol

-

Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.

-

Ligand Docking: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box.

-

Pose Selection: The resulting docking poses are ranked based on their predicted binding affinity (scoring function). The top-ranked poses are visually inspected to identify plausible binding modes.

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 5-HT1B Receptor | -8.2 | Trp123, Phe330, Ser127 |

| Acetylcholinesterase | -7.5 | Trp84, Tyr334, Phe330 |

Molecular Dynamics Simulations

To investigate the stability of the predicted protein-ligand complexes and to gain a more dynamic understanding of the interactions, molecular dynamics (MD) simulations are performed.

MD Simulation Protocol

-

System Setup: The top-ranked docked complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The solvated system is subjected to energy minimization to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to collect trajectory data.

Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed.

MM/PBSA Calculation Protocol

-

Trajectory Extraction: Snapshots are extracted from the production MD trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, protein, and ligand are calculated.

-

Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Table 3: Predicted Binding Free Energies from MM/PBSA

| Target Protein | ΔG_bind (kcal/mol) |

| 5-HT1B Receptor | -25.8 ± 3.1 |

| Acetylcholinesterase | -19.5 ± 2.7 |

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays. Detailed protocols for assessing the interaction of this compound with the hypothesized targets are provided below.

5-HT1B Receptor Binding Assay

This radioligand binding assay determines the affinity of the test compound for the 5-HT1B receptor.[1]

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor are prepared.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).

-

Competition Binding:

-

Incubate the receptor membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]GR125743) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., serotonin).

-

-

Incubation and Filtration: Incubate the mixture at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of the compound to inhibit AChE activity.[2][3]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB to all wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

-

Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This technical guide outlines a comprehensive in silico and experimental workflow for characterizing the interactions of this compound with potential biological targets. The combination of molecular docking, molecular dynamics simulations, and free energy calculations provides a robust computational framework for predicting binding affinity and understanding interaction mechanisms. The subsequent experimental validation through established binding and inhibition assays is crucial for confirming the in silico findings and advancing the compound through the drug discovery pipeline. This integrated approach facilitates a more efficient and informed drug development process.

References

Solubility Profile of 4-Methyl-4-chromanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-Methyl-4-chromanecarboxylic acid. Due to a lack of publicly available experimental data for this specific compound, this document provides a comprehensive overview of its predicted physicochemical properties and outlines a detailed experimental protocol for determining its solubility. Furthermore, it discusses the expected solubility behavior in various solvents based on fundamental chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or anticipate working with this compound.

Introduction

This compound is a heterocyclic compound incorporating a chromane skeleton, a carboxylic acid functional group, and a methyl group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile in a range of solvents is paramount for formulation development, purification processes, and analytical method development.

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature, patent databases, and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound. The information presented herein is based on established principles of organic chemistry and generalized experimental protocols.

Physicochemical Properties of this compound

While experimental data is not available, computational models can provide estimations of key physicochemical properties that influence solubility.

| Property | Predicted Value | Source |

| CAS Number | 113967-26-3 | ECHEMI[1] |

| Molecular Formula | C₁₁H₁₂O₃ | ECHEMI[1] |

| Molecular Weight | 192.21 g/mol | ECHEMI[1] |

| XLogP3 | 1.8114 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Polar Surface Area (PSA) | 46.5 Ų | ECHEMI[1] |

Note: These values are computationally predicted and should be confirmed through experimental analysis.

Expected Solubility Behavior

The structure of this compound, featuring both a polar carboxylic acid group and a larger, nonpolar chromane ring system, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the nonpolar chromane backbone is expected to limit its aqueous solubility. Solubility in alcohols like ethanol and methanol is likely to be higher than in water due to the hydrocarbon character of the alcohol. Low-molecular-weight carboxylic acids (up to four carbons) generally show appreciable water solubility, a trend that decreases as the carbon chain length increases.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules and are likely to be effective solvents for this compound. Acetone may also serve as a suitable solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the carboxylic acid group, this compound is expected to have very low solubility in nonpolar solvents.

-

Aqueous Basic Solutions (e.g., NaOH, NaHCO₃): Carboxylic acids that are insoluble in water can become soluble in aqueous bases through the formation of a more polar ionic salt.[2] Therefore, this compound is expected to be soluble in dilute aqueous solutions of sodium hydroxide and sodium bicarbonate.[3][4]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a compound like this compound. The gravimetric method is a straightforward and reliable approach.[5]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Pre-weighed collection vials

-

Oven

Experimental Workflow

Detailed Procedure

-

Preparation: Add a known volume (e.g., 2 mL) of the selected solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Solvent Evaporation: Place the open vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven can also be used to expedite this process.

-

Mass Determination and Calculation: Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator and then weigh them. The difference between the final weight and the initial weight of the vial gives the mass of the dissolved this compound.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a framework for understanding and experimentally determining its solubility profile. The predicted physicochemical properties suggest a molecule with limited aqueous solubility that can be enhanced in organic solvents and aqueous basic solutions. The provided experimental protocol offers a reliable method for researchers to generate the necessary quantitative data to support their drug development and research activities. It is strongly recommended that experimental validation of the solubility is conducted for any application.

References

The Stereochemistry of 4-Methyl-4-chromanecarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemistry of 4-Methyl-4-chromanecarboxylic acid, a chiral molecule with potential applications in medicinal chemistry and drug development. While specific literature on this compound is limited, this document outlines a predictive approach to its synthesis, chiral resolution, and stereochemical analysis based on well-established principles for analogous 4-substituted chromane structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Stereochemistry of this compound

This compound possesses a chiral center at the C4 position of the chromane ring system, leading to the existence of two enantiomers, (R)- and (S)-4-Methyl-4-chromanecarboxylic acid. The three-dimensional arrangement of the methyl and carboxylic acid groups at this stereocenter is crucial as it can significantly influence the molecule's biological activity and interaction with chiral biological targets such as enzymes and receptors. The development of stereochemically pure forms of this compound is therefore of significant interest for pharmacological studies.

Proposed Synthesis of Racemic this compound

A plausible synthetic route to racemic this compound is proposed, commencing from the readily available starting material, chroman-4-one. This multi-step synthesis involves the creation of the quaternary carbon center at the C4 position.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 4-Methyl-chroman-4-ol

-

To a solution of chroman-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-chroman-4-ol.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile

-

Dissolve the purified 4-Methyl-chroman-4-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add a Lewis acid catalyst, for example, trimethylsilyl cyanide (TMSCN) (1.5 equivalents) and a catalytic amount of a Lewis acid such as indium(III) chloride (InCl₃).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting nitrile by column chromatography.

Step 3: Hydrolysis to this compound

-

Reflux the purified 4-Methyl-3,4-dihydro-2H-chromene-4-carbonitrile (1 equivalent) in a mixture of a strong acid (e.g., 6M hydrochloric acid or sulfuric acid) and an organic co-solvent like dioxane or ethanol.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to an appropriate pH to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain racemic this compound.

Caption: Proposed synthetic pathway to racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of racemic this compound can be achieved through classical chemical resolution. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers based on their differing physical properties, such as solubility.

Experimental Protocol: Diastereomeric Salt Resolution

-

Dissolve the racemic this compound (1 equivalent) in a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.

-

Slowly add the chiral amine solution to the carboxylic acid solution with stirring.

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

-

Collect the crystalline diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

-

The other diastereomer will remain in the mother liquor.

-

To regenerate the enantiomerically enriched carboxylic acid, treat the isolated diastereomeric salt with an aqueous acid solution (e.g., 1M HCl) and extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically enriched this compound.

-

The enantiomeric purity of the resolved acid should be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Caption: Logical workflow for the chiral resolution of a racemic carboxylic acid.

Stereochemical Analysis

The absolute configuration and enantiomeric purity of the resolved this compound can be determined by several analytical techniques.

-

Polarimetry: Measurement of the specific optical rotation ([α]D) can distinguish between the two enantiomers. The dextrorotatory (+) enantiomer will rotate plane-polarized light in a clockwise direction, while the levorotatory (-) enantiomer will rotate it counterclockwise. The magnitude of the specific rotation is indicative of the enantiomeric purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the enantiomers. Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the enantiomers can be resolved, allowing for the determination of their ratio.

-

X-ray Crystallography: If a suitable single crystal of a diastereomeric salt or a derivative of one of the enantiomers can be obtained, X-ray crystallography can be used to unambiguously determine the absolute configuration.

Quantitative Data (Illustrative)

As no experimental data for this compound is currently available in the public domain, the following tables present illustrative data based on typical values observed for analogous chiral carboxylic acids and their diastereomeric salts. This data is intended for guidance and comparison purposes.

Table 1: Illustrative Physical Properties of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Melting Point (°C) | 150-152 | 150-152 |

| Specific Rotation [α]D²⁰ (c=1, EtOH) | +25.0° | -25.0° |

Table 2: Illustrative Data for Diastereomeric Salt Resolution with (R)-(+)-α-Phenylethylamine

| Diastereomeric Salt | Melting Point (°C) | Solubility (g/100mL EtOH at 25°C) |

| (R)-Acid-(R)-Amine | 185-187 | 0.5 |

| (S)-Acid-(R)-Amine | 170-172 | 2.0 |

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis, resolution, and stereochemical analysis of this compound. The outlined experimental protocols are based on established and reliable chemical methodologies for structurally related compounds. Researchers and drug development professionals can use this guide as a foundational resource for initiating studies on this and similar chiral chromane derivatives. Further experimental validation is necessary to confirm the specific properties and optimal conditions for this particular molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-4-chromanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-Methyl-4-chromanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented, starting from readily available precursors: chroman-4-one and 4-methylcoumarin. Each method is accompanied by a detailed experimental protocol and a summary of relevant quantitative data.

Method 1: Synthesis via Derivatization of Chroman-4-one

This synthetic approach involves a three-step sequence starting with the synthesis of chroman-4-one, followed by a Grignard reaction to introduce the methyl group at the C4 position, and subsequent conversion of the resulting tertiary alcohol to the target carboxylic acid.

Experimental Workflow

Caption: Synthetic workflow for this compound starting from chroman-4-one.

Quantitative Data Summary